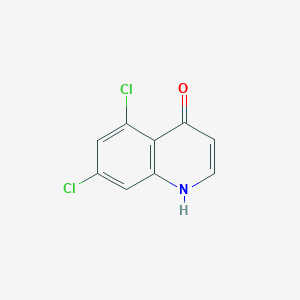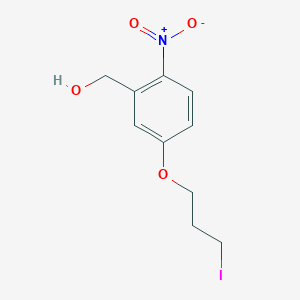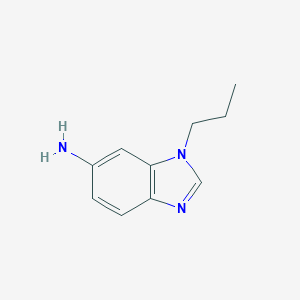
3-Propyl-5-aminobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
3-Propyl-5-aminobenzimidazole has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-Propyl-5-aminobenzimidazole is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and proteins in the body, leading to its observed biological activities.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Propyl-5-aminobenzimidazole exhibits various biochemical and physiological effects. It has been found to inhibit the growth of certain microorganisms, including bacteria and fungi. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to its potential as an anticancer agent. Furthermore, it has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Propyl-5-aminobenzimidazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-Propyl-5-aminobenzimidazole. One potential direction is the further exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, the development of new synthetic methods for the production of 3-Propyl-5-aminobenzimidazole may lead to improved yields and greater availability for research purposes.
Conclusion:
In conclusion, 3-Propyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound as a drug candidate and to explore new synthetic methods for its production.
Métodos De Síntesis
3-Propyl-5-aminobenzimidazole is synthesized through a specific method involving the reaction of 3-propyl-1,2-diamine with 2-carboxybenzaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is purified through a series of steps to obtain the final product.
Propiedades
Número CAS |
177843-28-6 |
|---|---|
Nombre del producto |
3-Propyl-5-aminobenzimidazole |
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-propylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-7-12-9-4-3-8(11)6-10(9)13/h3-4,6-7H,2,5,11H2,1H3 |
Clave InChI |
GHNUVXILNKQHPB-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C=C(C=C2)N |
SMILES canónico |
CCCN1C=NC2=C1C=C(C=C2)N |
Sinónimos |
1H-Benzimidazol-6-amine,1-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



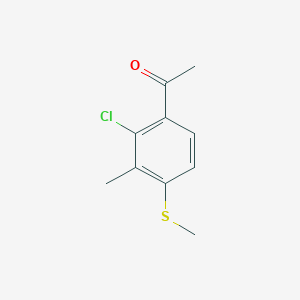
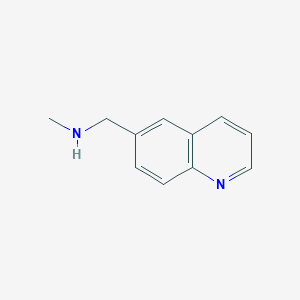
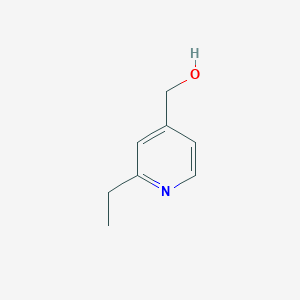






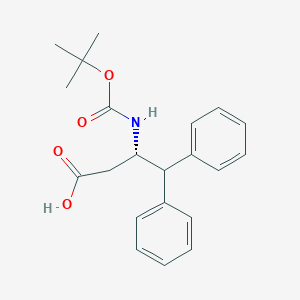
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
